![molecular formula C22H16FN3O2 B12576311 N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide CAS No. 642085-25-4](/img/structure/B12576311.png)
N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a naphthalene core, a fluorinated phenyl ring, and a pyrazine moiety, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide typically involves multiple steps, including the formation of the naphthalene core, the introduction of the fluorinated phenyl ring, and the attachment of the pyrazine moiety. Common synthetic routes may include:
Suzuki-Miyaura Coupling: This reaction is often used to form the carbon-carbon bonds between the naphthalene core and the fluorinated phenyl ring.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Pyrazinamide: A first-line drug used in tuberculosis therapy.
Uniqueness
N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide is unique due to its specific structural features, such as the combination of a naphthalene core, a fluorinated phenyl ring, and a pyrazine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
642085-25-4 |
|---|---|
分子式 |
C22H16FN3O2 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
N-[4-fluoro-3-(pyrazin-2-yloxymethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H16FN3O2/c23-20-8-7-19(12-18(20)14-28-21-13-24-9-10-25-21)26-22(27)17-6-5-15-3-1-2-4-16(15)11-17/h1-13H,14H2,(H,26,27) |
InChI 键 |
SCXZUGSAGFVRTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=C(C=C3)F)COC4=NC=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)

![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)
![Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B12576256.png)
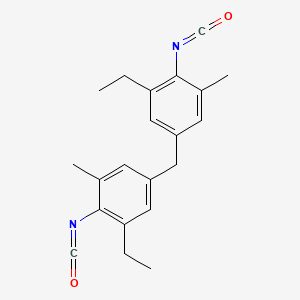
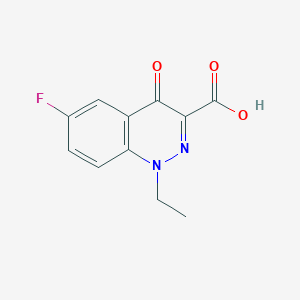
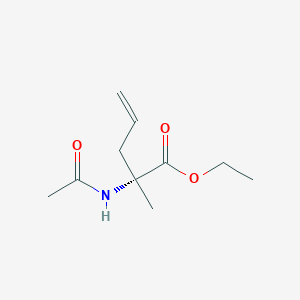

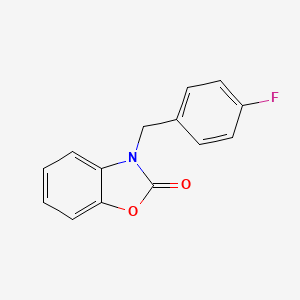
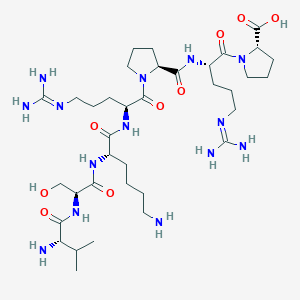
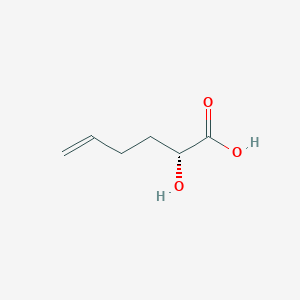
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)](/img/structure/B12576300.png)
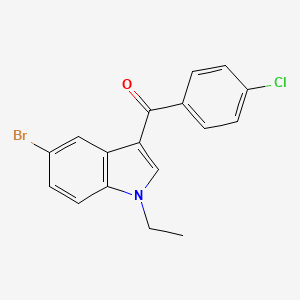
![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
